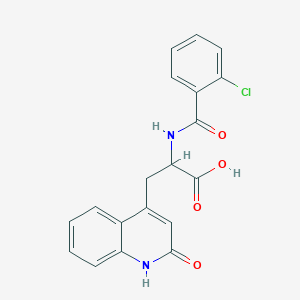

4-Deschloro-2-chlorobenzoyl Rebapimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis :

- The synthesis of related compounds, such as 4-hydrazinobenzoic acid hydrochloride, involves processes characterized by FT-IR spectroscopy and X-ray diffraction, indicating complex synthetic pathways for similar compounds (Morales-Toyo et al., 2020).

- Similar chemical reactions are seen in the synthesis of dichlorobenzamide derivatives, suggesting the involvement of intricate reactions and specific conditions for successful synthesis (Zhang et al., 2020).

Molecular Structure Analysis :

- The crystal structure of related compounds, such as 4-chlorobenzoate, has been analyzed using techniques like X-ray diffraction, which could be similar for 4-Deschloro-2-chlorobenzoyl Rebapimide (Xu et al., 2004).

Chemical Reactions and Properties :

- The reactivity of similar compounds, like 4-chlorobenzoyl-CoA ligase, has been studied, which may provide insights into the chemical behavior of 4-Deschloro-2-chlorobenzoyl Rebapimide (Gulick et al., 2004).

- The properties of related benzoic acid derivatives have been explored, indicating potential characteristics of 4-Deschloro-2-chlorobenzoyl Rebapimide in terms of reactivity and stability (Yang et al., 2014).

Physical Properties Analysis :

- Investigations into the physical properties of related compounds, such as their crystal structures and bonding, can provide a framework for understanding the physical characteristics of 4-Deschloro-2-chlorobenzoyl Rebapimide (Kumar et al., 2014).

Chemical Properties Analysis :

- Studies on similar compounds, like 4-chlorobenzoyl-CoA dehalogenase, offer insights into the chemical properties, including reactivity and catalytic mechanisms, which could be relevant for 4-Deschloro-2-chlorobenzoyl Rebapimide (Clarkson et al., 1997).

Scientific Research Applications

Advances in Chemical Solvent Research

Deep Eutectic Solvents (DESs) represent a significant advancement in the field of chemical solvents, characterized by their low toxicity, biodegradability, and cost-effectiveness. These solvents are promising for applications as "designer" solvents with tunable physicochemical properties. The research underscores the importance of understanding the microscopic mechanisms that govern the structure-property relationships in DESs, which are crucial for developing predictive models and fundamental understanding of these solvents. The biocompatibility and potential for green chemistry applications make DESs an area of significant interest for future research efforts aimed at environmental sustainability and innovative solvent applications (Hansen et al., 2020).

Environmental and Ecotoxicological Concerns

The widespread use of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), a compound similar in nomenclature to the queried chemical, raises concerns about environmental pollution and ecotoxicology. This herbicide is among the most widely distributed pollutants, with potential toxic effects on non-target organisms and ecosystems. Research emphasizes the need for further exploration of its fate, accumulation, and impacts at low exposure levels, advocating for reliable data to inform regulations and protect populations from exposure. The environmental persistence and potential for bioaccumulation necessitate targeted research efforts to mitigate adverse effects on human health and ecosystems (Islam et al., 2017).

Potential for Regeneration and Recovery

The regeneration of adsorbents and recovery of heavy metals from water treatment processes is a critical aspect of environmental sustainability. Research in this area focuses on the efficiency of adsorbents for removing heavy metals and the subsequent regeneration of these adsorbents for reuse. The review highlights the need for feasible methods to recover heavy metals from spent adsorbents and the reuse of desorbing agents, underscoring the importance of managing used adsorbents before disposal. This research direction is vital for reducing waste and enhancing the circularity of resources in environmental management practices (Lata et al., 2015).

Safety And Hazards

4-Deschloro-2-chlorobenzoyl Rebapimide is classified as having acute toxicity when ingested (Category 3 according to EU Regulation 1272/2008 and US OSHA 1910.1200). The compound is toxic if swallowed, and it’s recommended to wash hands thoroughly after handling. If swallowed, it’s advised to immediately call a poison center or doctor .

properties

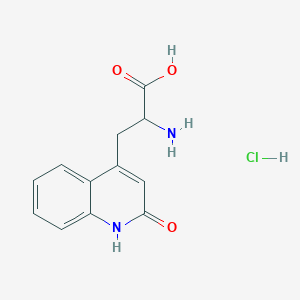

IUPAC Name |

2-[(2-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-14-7-3-1-6-13(14)18(24)22-16(19(25)26)9-11-10-17(23)21-15-8-4-2-5-12(11)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICRNAAVEZYNSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Deschloro-2-chlorobenzoyl Rebapimide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.